

In-Depth Technical Guide: m-PEG8-NHS Ester

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Compound of Interest

Compound Name: *m*-PEG8-NHS ester

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (8)-N-hydroxysuccinimidyl ester (**m-PEG8-NHS ester**), a widely utilized crosslinking agent in bioconjugation and drug development. This document details its physicochemical properties, experimental protocols for its use, and logical workflows for its application in creating antibody-drug conjugates (ADCs).

Core Properties of m-PEG8-NHS Ester

The **m-PEG8-NHS ester** is a heterobifunctional crosslinker characterized by a methoxy-terminated polyethylene glycol (PEG) chain of eight repeating units and an amine-reactive N-hydroxysuccinimidyl (NHS) ester. The PEG linker imparts hydrophilicity to the molecule, which can enhance the solubility and reduce the immunogenicity of the resulting bioconjugate.^[1] The NHS ester facilitates the covalent attachment to primary amines present on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.^[1]

Physicochemical Data

A summary of the key quantitative data for **m-PEG8-NHS ester** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	~509.6 g/mol	[2][3]
Chemical Formula	C22H39NO12	[2][3]
CAS Number	756525-90-3	[2]
Purity	≥95%	[4]
Solubility	Soluble in DMSO, DMF, and DCM. Aqueous solubility is approximately 10 mM.	[2][5]
Storage Conditions	-20°C, desiccated	[2][6]
Optimal pH for NHS ester reaction	7.2 - 8.5	[3][4]
Half-life of NHS ester at pH 7.0, 0°C	4 - 5 hours	[3][4]
Half-life of NHS ester at pH 8.6, 4°C	10 minutes	[3][4]

Experimental Protocols

The following sections provide detailed methodologies for the use of **m-PEG8-NHS ester** in the bioconjugation of proteins, such as antibodies.

Preparation of Reagents

Materials:

- **m-PEG8-NHS ester**
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Protein (e.g., antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 1-10 mg/mL.[6][7]

- Reaction buffer: 0.1 M phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[7]
- Quenching buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.
- Purification column (e.g., Sephadex G-25 size-exclusion column).[8]

Procedure:

- Reagent Preparation: Allow the vial of **m-PEG8-NHS ester** to equilibrate to room temperature before opening to prevent moisture condensation.[6]
- Stock Solution: Immediately before use, dissolve the desired amount of **m-PEG8-NHS ester** in anhydrous DMSO or DMF to prepare a stock solution of 10 mg/mL.[9][10] Do not store the stock solution, as the NHS ester is susceptible to hydrolysis.[6]
- Protein Preparation: If the protein solution contains primary amines (e.g., Tris buffer), exchange the buffer to an amine-free buffer like PBS using dialysis or a desalting column.[6] Adjust the pH of the protein solution to 8.0-8.5 using a suitable buffer.[9][11]

Protein Conjugation Protocol

- Molar Excess Calculation: Determine the desired molar excess of **m-PEG8-NHS ester** to the protein. A 10- to 20-fold molar excess is a common starting point.[4][6] The optimal ratio may need to be determined empirically.
- Reaction Initiation: Slowly add the calculated volume of the **m-PEG8-NHS ester** stock solution to the protein solution while gently stirring.[8] The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[4][6] Protect the reaction from light if the conjugate is light-sensitive.
- Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.[10] The primary amines in the quenching buffer will react with any excess **m-PEG8-NHS ester**. Incubate for 15-30 minutes at room temperature.
- Purification: Remove unreacted **m-PEG8-NHS ester** and byproducts by size-exclusion chromatography, dialysis, or spin filtration.[8][10] Collect the fractions containing the purified

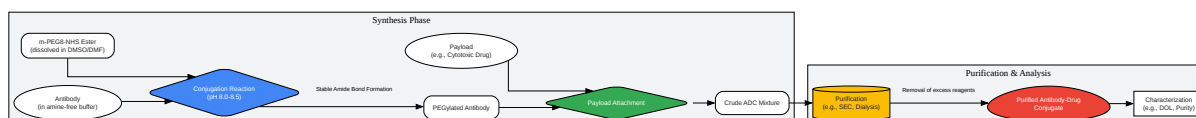
protein conjugate.

- Characterization and Storage: Characterize the conjugate to determine the degree of labeling. Store the purified conjugate under conditions appropriate for the protein, typically at 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage.[8][9]

Logical Workflow and Signaling Pathway Context

The **m-PEG8-NHS ester** is a synthetic linker and does not have a signaling pathway of its own. Its primary role is to covalently attach a payload (e.g., a cytotoxic drug) to a targeting moiety (e.g., an antibody). The resulting antibody-drug conjugate (ADC) then engages with its target on the cell surface, leading to internalization and subsequent release of the payload, which then acts on its intracellular target, often inducing apoptosis or cell cycle arrest.

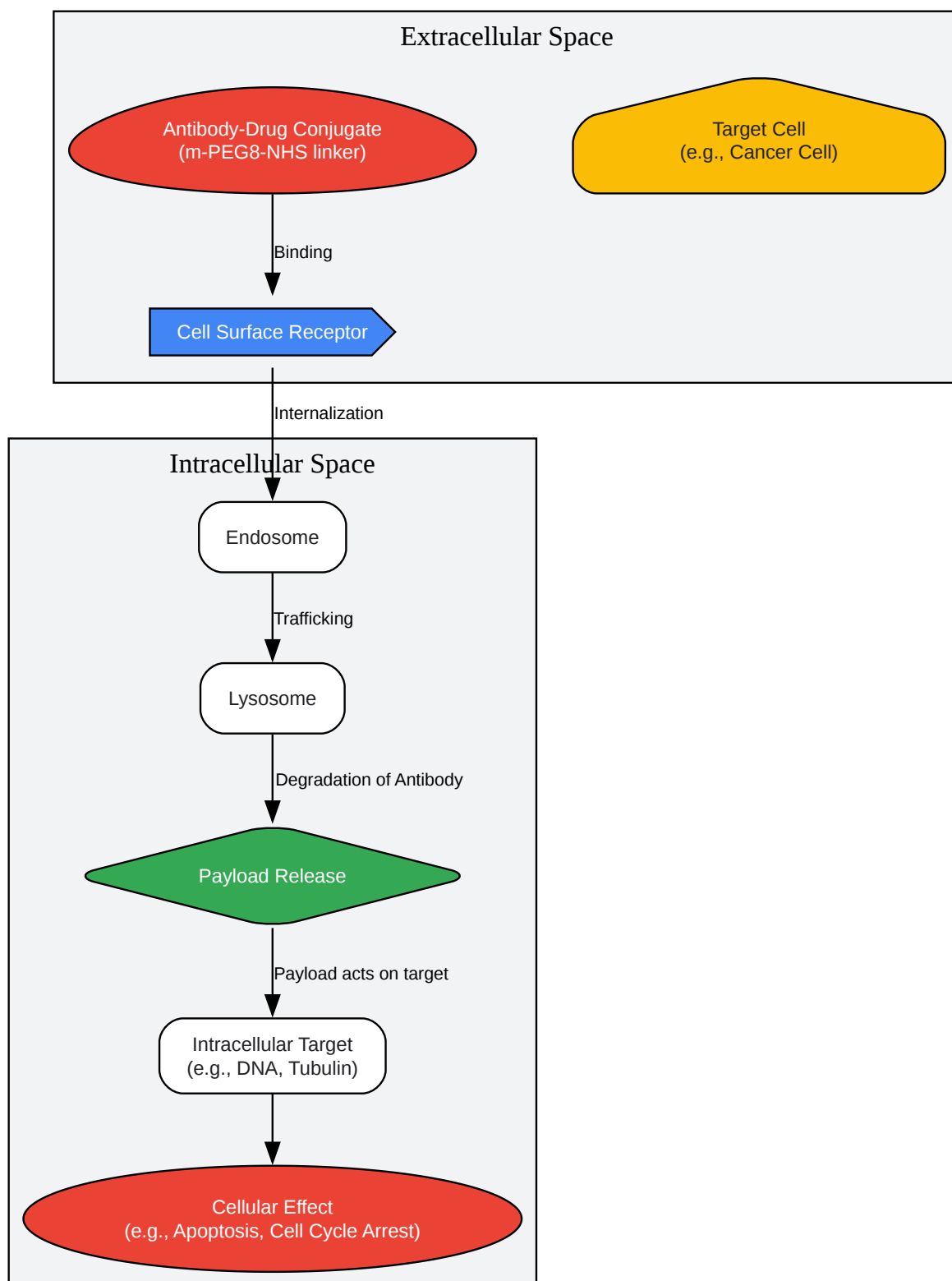
The following diagram illustrates the general workflow for the synthesis of an antibody-drug conjugate using **m-PEG8-NHS ester**.



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Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis using **m-PEG8-NHS Ester**.

The following diagram illustrates the general mechanism of action of an ADC, where the **m-PEG8-NHS ester** serves as the linker.



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Caption: Generalized Mechanism of Action for an Antibody-Drug Conjugate.

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